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molecular formula C7H10N2 B146746 2-Dimethylaminopyridine CAS No. 5683-33-0

2-Dimethylaminopyridine

Cat. No. B146746
M. Wt: 122.17 g/mol
InChI Key: PSHKMPUSSFXUIA-UHFFFAOYSA-N
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Patent
US05597846

Procedure details

Following a procedure similar to that described in Example 12, but using 67 mg of radicicol, 280 mg of 11-(9-fluorenyl)methoxycarbonylaminododecanoic acid, 10 ml of dry tetrahydrofuran, 132 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 194 mg of the title compound were obtained.
Quantity
67 mg
Type
reactant
Reaction Step One
Name
11-(9-fluorenyl)methoxycarbonylaminododecanoic acid
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C@H]1OC(=O)C2C(O)=CC(O)=C(Cl)C=2CC(=O)C=CC=C[C@H]2O[C@H]2C1.C1C2C(COC(NC(C)CCCCCCCCCC(O)=O)=O)C3C(=CC=CC=3)C=2C=CC=1.[CH:58]1([N:64]=[C:65]=[N:66][CH:67]2[CH2:72][CH2:71][CH2:70]CC2)CCCCC1>O1CCCC1>[CH3:1][N:64]([C:65]1[CH:70]=[CH:71][CH:72]=[CH:67][N:66]=1)[CH3:58]

Inputs

Step One
Name
Quantity
67 mg
Type
reactant
Smiles
C[C@@H]1C[C@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1
Step Two
Name
11-(9-fluorenyl)methoxycarbonylaminododecanoic acid
Quantity
280 mg
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(CCCCCCCCCC(=O)O)C
Step Three
Name
Quantity
132 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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